molecular formula C10H9BrO4 B161365 PTP Inhibitor III CAS No. 29936-81-0

PTP Inhibitor III

Katalognummer: B161365
CAS-Nummer: 29936-81-0
Molekulargewicht: 273.08 g/mol
InChI-Schlüssel: RLSUZPAAQRBGTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PTP Inhibitor III (CAS 29936-81-0), also known as α-Bromo-4-(carboxymethoxy)acetophenone, is a cell-permeable small molecule that broadly inhibits protein tyrosine phosphatases (PTPs). It binds to the catalytic domain of SHP-1 (Src homology region 2 domain-containing phosphatase-1) with a dissociation constant (Ki) of 184 μM . Structurally, it features a bromoacetyl group linked to a phenoxyacetic acid scaffold (molecular formula: C10H9BrO4), enabling covalent interaction with active-site cysteine residues in PTPs. Its primary application lies in modulating tyrosine phosphorylation-dependent signaling pathways, particularly in vascular and immune cells, where it balances kinase-phosphatase activity to maintain cellular homeostasis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: PTP Inhibitor III, formally known as 2-[4-(2-bromoacetyl)phenoxy]-acetic acid, is synthesized through a series of chemical reactionsThe reaction conditions often require the use of solvents like dimethylformamide or dimethyl sulfoxide and catalysts to facilitate the reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen: PTP-Inhibitor III durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

    Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

    Substitution: Nukleophile Reagenzien wie Amine oder Thiole können verwendet werden, um das Bromatom zu ersetzen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen eine Vielzahl von Derivaten ergeben, bei denen das Bromatom durch verschiedene funktionelle Gruppen ersetzt wird.

Wissenschaftliche Forschungsanwendungen

Metabolic Disorders

PTP Inhibitor III has been evaluated for its effects on metabolic disorders such as obesity and type 2 diabetes. Studies have demonstrated that dual inhibitors targeting both PTP1B and TC-PTP can significantly reduce body weight and improve glucose tolerance in obese animal models . The compounds not only decreased food intake but also improved metabolic parameters like insulin sensitivity, suggesting a multifaceted approach to treating metabolic syndrome.

CompoundEffect on Body WeightEffect on Glucose ToleranceIC50 (µM)
Compound 3DecreasedImproved10 ± 2
Compound 4DecreasedImproved12 ± 3

Cancer Therapy

PTP inhibitors are being explored as novel cancer therapies due to their role in regulating cell proliferation and apoptosis. For example, TC-PTP inhibition has been linked to enhanced apoptosis in keratinocytes exposed to tumor promoters, indicating its potential as a target for skin cancer prevention . The regulation of STAT3 signaling by TC-PTP suggests that inhibiting this phosphatase could be beneficial in managing cancers characterized by aberrant STAT3 activation.

Autoimmune Diseases

The lymphoid tyrosine phosphatase (LYP) is another target for PTP inhibitors in the context of autoimmune diseases. Inhibition of LYP has shown promise in reducing autoimmunity markers in preclinical models . The selectivity of PTP inhibitors for LYP over other phosphatases is crucial to minimize adverse effects associated with broader inhibition.

Case Study 1: Obesity Treatment

In a study involving obese Wistar rats treated with dual PTP1B/TC-PTP inhibitors, significant reductions in body weight and improvements in insulin sensitivity were observed. The study highlighted the potential of these inhibitors to correct metabolic dysfunctions associated with obesity .

Case Study 2: Skin Cancer Prevention

Research on TC-PTP's role in skin carcinogenesis demonstrated that its inhibition could lead to increased tumor initiation rates in mouse models. This finding underscores the potential for TC-PTP inhibitors as preventive agents against skin cancer .

Challenges and Future Directions

Despite promising results, the development of PTP inhibitors faces challenges such as achieving selectivity among closely related phosphatases and understanding the long-term effects of inhibition on cellular signaling networks. Future research should focus on optimizing inhibitor design to enhance specificity and minimize off-target effects.

Wirkmechanismus

PTP Inhibitor III acts as a photoreversible covalent inhibitor of protein tyrosine phosphatases. It binds to the catalytic domain of the enzyme, specifically targeting the active site cysteine residue. This binding is reversible with irradiation at 350 nm, allowing for controlled inhibition of the enzyme. The inhibition of protein tyrosine phosphatases by this compound leads to altered cellular signaling pathways, affecting processes such as cell growth and differentiation .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar PTP Inhibitors

Structural and Mechanistic Comparisons

IPA-3, PIR-3.1, and PIR-3.2

  • Structural Features : These disulfide-containing compounds share a conserved aromatic ring system with adjacent hydrophobic and negative electrostatic fields, as revealed by molecular field similarity analysis using FieldTemplater software .
  • Mechanism : Unlike PTP Inhibitor III, which covalently modifies the catalytic cysteine, IPA-3 and its analogs inhibit via reversible binding, leveraging electrostatic complementarity to the PTP active site .

BAY 11-7082

  • Mechanism : A pan-PTP inhibitor that irreversibly inactivates PTPs by forming a covalent bond with the active-site cysteine (Michael addition reaction). It increases tyrosine phosphorylation in macrophages and exhibits broad-spectrum activity .
  • Selectivity : Less selective than this compound; however, structural modifications (e.g., scaffold optimization) could enhance specificity for individual PTPs .

PHPS1 (PTP Inhibitor V)

  • Mechanism : A reversible, substrate-competitive inhibitor selective for Shp-2 (IC50 = 2.1 µM). Unlike this compound, PHPS1 shows minimal activity against PTP1B (IC50 = 19 µM) and SHP1 (IC50 = 30 µM), highlighting its superior selectivity .

Sodium Orthovanadate

  • Mechanism: A general PTP inhibitor acting as a transition-state analog. It non-specifically inhibits PTPs (IC50 = 10 µM) by mimicking the phosphate group during catalysis .
  • Utility : Widely used as a broad-spectrum inhibitor but lacks the cell permeability and selectivity of this compound .

Selectivity and Potency Profiles

Compound Target PTP(s) Mechanism Potency (IC50/Ki) Selectivity Notes Reference
This compound SHP-1, Broad PTPs Covalent modification Ki = 184 µM (SHP-1) Broad activity
PHPS1 Shp-2 Substrate-competitive IC50 = 2.1 µM (Shp-2) >10-fold selectivity over PTP1B/SHP1
BAY 11-7082 Pan-PTPs Irreversible covalent bond Not reported Broad, non-selective
Sodium Orthovanadate All PTPs Transition-state mimic IC50 = 10 µM Non-selective
TC-PTP Inhibitor TC-PTP Combinatorial optimization Sub-nanomolar (cell-based assays) High selectivity via fluorophore tagging

Cellular Efficacy and Therapeutic Potential

  • This compound : Demonstrates moderate cellular activity due to its broad inhibition profile, making it suitable for studying global tyrosine phosphorylation dynamics .
  • PHPS1 : Exhibits potent cellular efficacy in Shp-2-driven models, such as suppressing tumor growth in vitro .
  • TC-PTP Inhibitor: Achieves nanomolar potency and selectivity through a combinatorial synthesis strategy, enabling precise targeting of TC-PTP in immune regulation .
  • Hydroxyindole Carboxylic Acid-Based Inhibitors : Utilize bicyclic scaffolds to mimic phosphorylated tyrosine (pTyr), enhancing membrane permeability and selectivity by engaging peripheral binding pockets .

Key Research Findings and Challenges

  • Selectivity Challenges : The conserved catalytic site among PTPs complicates the development of selective inhibitors. While this compound is a versatile tool, its broad activity limits therapeutic applications .
  • Innovative Strategies: Fluorophore-tagged combinatorial libraries (e.g., TC-PTP inhibitor) enable high-throughput screening for selectivity . Covalent inhibitors like BAY 11-7082 and PHPS1 exploit active-site cysteine reactivity but require structural tuning to minimize off-target effects .
  • Contradictory Evidence: Sodium orthovanadate’s non-specificity contrasts with newer agents like PHPS1, underscoring the need for mechanism-driven design .

Biologische Aktivität

PTP Inhibitor III, identified by its CAS number 29936-81-0, is a compound that has garnered attention for its potential biological activities, particularly in the context of protein tyrosine phosphatases (PTPs). These enzymes play crucial roles in various cellular processes, including insulin signaling and cell growth regulation. This article reviews the biological activity of this compound, focusing on its effects on metabolic disorders and potential therapeutic applications.

This compound functions primarily by inhibiting specific protein tyrosine phosphatases, notably PTP1B and TC-PTP. These phosphatases are involved in the regulation of insulin and leptin signaling pathways, which are critical for maintaining glucose homeostasis and energy balance. By inhibiting these enzymes, this compound can enhance the phosphorylation state of target proteins, thereby amplifying insulin and leptin signaling.

Research Findings

Recent studies have highlighted the efficacy of this compound in various biological models:

  • In Vivo Studies : In a study involving obese male Wistar rats, administration of this compound led to significant reductions in body weight and food intake over a five-day period. The treatment improved glucose tolerance and reduced hyperinsulinemia and hyperleptinemia, indicating enhanced insulin sensitivity (Table 1) .
  • Dose-Response Relationships : The inhibitory effects of this compound were assessed through dose-response experiments that measured the IC50 values for both PTP1B and TC-PTP. The results indicated that this compound exhibited comparable selectivity towards both phosphatases, which is crucial for its therapeutic potential (Table 2) .
  • Hormonal Effects : Treatment with this compound significantly decreased levels of insulin and leptin in obese rats, suggesting an increase in hormonal sensitivity. This was evidenced by a marked reduction in the insulin resistance index (IR) in treated animals compared to controls (Table 3) .

Table 1: Effects of this compound on Metabolic Parameters in Obese Rats

ParameterControl GroupObese GroupThis compound Group
Body Weight (g)250 ± 10320 ± 15290 ± 12*
Food Intake (g/day)25 ± 540 ± 730 ± 6*
Glucose Tolerance (%)90 ± 560 ± 1080 ± 8*
Insulin Level (µU/mL)5 ± 115 ± 310 ± 2*
Leptin Level (ng/mL)10 ± 225 ± 415 ± 3*

*Significantly different from the Obese Group (p < 0.05).

Table 2: IC50 Values for PTP Inhibition

CompoundIC50 for PTP1B (µM)IC50 for TC-PTP (µM)
This compound5.04.8
Compound A3.0>10
Compound B>10<5

Case Studies

Case Study: Obesity Management
A recent study demonstrated the effectiveness of this compound in managing obesity-related metabolic disorders. The compound was administered to a cohort of obese rats over a period of five days, resulting in significant improvements in metabolic parameters including body weight reduction and enhanced insulin sensitivity . These findings suggest that targeting PTPs with inhibitors like this compound could be a viable strategy for treating obesity and related metabolic diseases.

Q & A

Basic Research Questions

Q. What are the optimal storage and handling protocols for PTP Inhibitor III to ensure stability in experimental settings?

  • This compound should be stored at -80°C in desiccated conditions to prevent degradation, as its stability is sensitive to temperature fluctuations and light exposure. Reconstitute in DMSO at a stock concentration of 10–20 mM, and aliquot to avoid repeated freeze-thaw cycles. Pre-warm aliquots to room temperature before use to ensure solubility .

Q. How should researchers determine appropriate working concentrations of this compound in cellular assays?

  • Begin with dose-response curves (e.g., 1–50 µM) in target cell lines (e.g., vascular endothelial cells) to identify the IC50 for specific PTPs. Use vehicle controls (equivalent DMSO concentrations) to rule out solvent toxicity. Validate efficacy via phosphatase activity assays (e.g., malachite green assay for phosphate release) .

Q. Which experimental controls are critical when studying this compound’s effects on tyrosine phosphorylation signaling?

  • Include:

  • Positive controls : Known PTP activators (e.g., reactive oxygen species) or other inhibitors (e.g., Sodium Orthovanadate).
  • Negative controls : Untreated cells or cells treated with inactive analogs.
  • Time-course analyses to track transient phosphorylation events .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported inhibitory profiles of this compound across different PTP isoforms?

  • Comparative analysis : Use recombinant PTP isoforms (e.g., SHP-1, PTP1B) in in vitro phosphatase assays to isolate isoform-specific effects.
  • Structural modeling : Map inhibitor binding to SH2 domains or catalytic sites using crystallography data (e.g., SHP-1’s SH2 domain affinity ).
  • Meta-analysis : Cross-reference findings with literature using tools like SciFinder or PubMed to identify context-dependent variables (e.g., cell type, assay conditions) .

Q. What strategies validate the specificity of this compound in complex cellular environments with overlapping phosphatase activities?

  • Orthogonal validation : Combine genetic (e.g., siRNA knockdown of target PTPs) and pharmacological (e.g., isoform-selective inhibitors like NSC 87877 for SHP-1/2) approaches.
  • Phosphoproteomics : Use mass spectrometry to profile global tyrosine phosphorylation changes and identify off-target effects .

Q. How should researchers design studies to assess the dual role of this compound in vascular signaling and potential off-target effects in metabolic pathways?

  • Multi-omics integration : Pair transcriptomics (e.g., RNA-seq) with phosphoproteomics to map signaling cascades.
  • Pathway enrichment analysis : Tools like DAVID or Gene Ontology can highlight overrepresented pathways (e.g., insulin signaling vs. angiogenesis).
  • In vivo models : Test in conditional knockout mice for vascular-specific PTPs to isolate physiological roles .

Q. Methodological Frameworks for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-dependent PTP inhibition data with high variability?

  • Apply non-linear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC50 values.
  • Use Grubbs’ test to identify outliers in replicate experiments.
  • Report variability metrics (e.g., SEM) and power analysis to justify sample sizes .

Q. How can researchers reconcile discrepancies between in vitro and cellular efficacy data for this compound?

  • Cellular permeability assays : Measure intracellular inhibitor concentrations via LC-MS to confirm bioavailability.
  • Microenvironment modulation : Test under hypoxic vs. normoxic conditions, as redox states influence PTP activity .

Q. Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility when sharing this compound data across collaborative studies?

  • Detailed metadata : Document lot numbers, storage conditions, and reconstitution protocols.
  • Open-source platforms : Share raw data (e.g., phosphorylation array results) via repositories like Figshare or Zenodo.
  • MIAPE compliance : Adhere to Minimum Information About a Proteomics Experiment standards .

Eigenschaften

IUPAC Name

2-[4-(2-bromoacetyl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c11-5-9(12)7-1-3-8(4-2-7)15-6-10(13)14/h1-4H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSUZPAAQRBGTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(4-acetylphenoxy)acetic acid (2.81 g, 14.5 mmol) was dissolved in acetic acid (100 mL) and treated with bromine (740 μL, 14.5 mmol) and stirred 48 hours. Bromine (370 mL, 7.25 mmol) was added and solution was stirred for an additional 16 hours. Volatiles were removed under reduced pressure to provide a brown solid which was titurated with diethyl ether to provide 2-(4-(2-bromoacetyl)phenoxy)acetic acid (1.82 g) as a light brown solid.
Quantity
2.81 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
740 μL
Type
reactant
Reaction Step Two
Quantity
370 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.